3H-Thiopheno[2,3-d]1,2,3-triazin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3N3OS |
|---|---|
Molecular Weight |
153.16 g/mol |
IUPAC Name |
3H-thieno[2,3-d]triazin-4-one |
InChI |
InChI=1S/C5H3N3OS/c9-4-3-1-2-10-5(3)7-8-6-4/h1-2H,(H,6,7,9) |
InChI Key |
AUMYBOLSUBPAEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=O)NN=N2 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Advanced Chemical Transformations of the 3h Thiopheno 2,3 D 1,2,3 Triazin 4 One Core
Mechanistic Pathways of Key Annulation and Cyclization Reactions
The construction of the thiopheno[2,3-d]1,2,3-triazin-4-one ring system is typically achieved through annulation and cyclization reactions, where a triazinone ring is fused onto a pre-existing thiophene (B33073) core. A common synthetic pathway involves the diazotization of an ortho-amino-substituted thiophene carboxamide.
The mechanism commences with the treatment of a 2-aminothiophene-3-carboxamide (B79593) derivative with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid). cu.edu.eg This process converts the primary amino group into a highly reactive diazonium salt. The proximate carboxamide group then acts as an intramolecular nucleophile, attacking the diazonium group. This intramolecular cyclization is the key ring-closing step, leading to the formation of the fused 1,2,3-triazin-4-one ring. The subsequent loss of a proton from the amide nitrogen re-establishes aromaticity, yielding the stable 3H-thiopheno[2,3-d]1,2,3-triazin-4-one core. beilstein-journals.org
Alternative approaches, such as those analogous to the Fiesselmann thiophene synthesis, can be employed to construct the thiophene ring first, followed by the triazine annulation. nih.govbeilstein-journals.org These methods offer regioselective control over the substitution pattern on the thiophene moiety. nih.govmdpi.com The reaction dynamics are influenced by factors such as the nature of the substituents on the starting thiophene, the choice of diazotizing agent, and the reaction conditions (temperature, solvent).
Detailed Analysis of Nucleophilic and Electrophilic Reactivity of the Fused Core
The reactivity of the this compound core is a complex interplay between the electron-rich nature of the thiophene ring and the electron-deficient character of the triazinone system.
Nucleophilic Reactivity: The triazinone ring, particularly the carbonyl carbon (C-4), is susceptible to nucleophilic attack. Strong nucleophiles can lead to addition or even ring-opening reactions. The nitrogen atoms in the triazine ring also possess lone pairs, but their basicity is significantly reduced due to their involvement in the aromatic system and the electron-withdrawing effect of the adjacent carbonyl group. Nucleophilic attack on 1,2,3-triazine (B1214393) systems can sometimes occur at the C-4 or C-6 positions, leading to ring-opening or cycloaddition reactions. nih.govacs.org
Electrophilic Reactivity: The thiophene moiety is the primary site for electrophilic attack. Compared to benzene (B151609), the thiophene ring is more reactive towards electrophilic substitution due to the electron-donating nature of the sulfur atom. nih.gov Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, are expected to occur preferentially on the available positions of the thiophene ring. The directing influence of the fused triazinone ring system, which is generally electron-withdrawing, will deactivate the thiophene ring slightly and direct incoming electrophiles to specific positions, a concept further explored in section 3.3.1.
Strategic Derivatization and Functionalization Approaches
Functionalization of the thiophene portion of the scaffold is crucial for modulating the molecule's properties. Electrophilic aromatic substitution is a primary strategy for introducing new substituents. The inherent reactivity of the thiophene ring allows for reactions such as halogenation and sulfonation. nih.gov The regioselectivity of these substitutions is governed by the electronic effects of the fused triazinone ring and any existing substituents on the thiophene ring. Metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings on halogenated precursors, provide a powerful method for introducing aryl, heteroaryl, or alkynyl groups with high regiocontrol. encyclopedia.pub
Table 1: Examples of Regioselective Reactions on Thiophene-Based Systems
| Reaction Type | Reagent(s) | Expected Position of Substitution | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Electron-rich positions on the thiophene ring | encyclopedia.pub |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | Activated positions on the thiophene ring | encyclopedia.pub |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) iodide | Position of a pre-installed halogen | encyclopedia.pub |
This table presents generalized reactions known for thiophene systems, which are applicable to the thiophene moiety of the target compound.
The triazinone ring offers several sites for chemical modification. The N-3 position, bearing an acidic proton, is a key handle for derivatization.
N-Alkylation and N-Arylation: The proton at the N-3 position can be readily removed by a base (e.g., potassium carbonate) to generate a nucleophilic anion. cu.edu.eg This anion can then react with various electrophiles, such as alkyl halides, benzyl (B1604629) halides, or activated aryl halides, to install a wide range of substituents at the N-3 position. This is a common and effective strategy for scaffold diversification. cu.edu.eg
Reactions at the Carbonyl Group: The C-4 carbonyl group can potentially undergo reactions typical of ketones, although its reactivity is modulated by its position within the heterocyclic system. For instance, conversion to a thione (C=S) can be achieved using reagents like Lawesson's reagent. This transformation significantly alters the electronic properties and reactivity of the ring system.
Table 2: Derivatization Reactions at the Triazinone Ring
| Position | Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|---|
| N-3 | Alkylation | Alkyl halide, K₂CO₃, Acetone | 3-Alkyl-thiopheno[2,3-d]1,2,3-triazin-4-one | cu.edu.eg |
| N-3 | Acylation | Acyl chloride, Base | 3-Acyl-thiopheno[2,3-d]1,2,3-triazin-4-one | Analogous to triazole chemistry zsmu.edu.ua |
A combination of reactions on both the thiophene and triazinone rings allows for extensive diversification of the this compound scaffold. A multi-step synthetic sequence might involve an initial regioselective substitution on the thiophene ring, followed by N-alkylation on the triazinone ring. For example, a brominated thiopheno-triazinone can serve as a versatile intermediate for introducing various functionalities via palladium-catalyzed cross-coupling reactions, while the N-3 position can be independently modified. This modular approach enables the synthesis of a large library of compounds with diverse chemical functionalities, which is essential for exploring structure-activity relationships in various chemical and biological contexts.
Investigation of Ring-Opening and Ring-Closure Reaction Dynamics
While the thiopheno[2,3-d]1,2,3-triazin-4-one system is generally stable, it can undergo ring-opening reactions under specific conditions.
Triazinone Ring Opening: Strong nucleophiles or harsh basic/acidic conditions can lead to the cleavage of the triazinone ring. For instance, nucleophilic attack at the C-4 carbonyl could initiate a cascade leading to the opening of the N1-C6a bond or the N2-N3 bond. The 1,2,3-triazine ring is known to undergo extrusion of a dinitrogen (N₂) molecule under thermal or photochemical conditions, often following a cycloaddition reaction, which leads to the formation of different ring systems like pyridines. nih.govwikipedia.org
Thiophene Ring Opening: The thiophene ring itself can be opened, although this typically requires more forcing conditions or specific reagents. Interaction with certain nucleophiles in the presence of a base can lead to a thiophene ring-opening process, generating a thiolate intermediate. researchgate.netnih.gov This reactive intermediate can then be trapped or undergo subsequent intramolecular ring-closure to form new heterocyclic systems. researchgate.netnih.gov
These ring-opening and subsequent ring-closure (recyclization) reactions represent advanced chemical transformations that can be harnessed to convert the thiopheno-triazinone scaffold into novel and structurally complex heterocyclic frameworks. rsc.org The dynamics of these reactions are a subject of ongoing investigation, providing pathways to otherwise inaccessible molecular architectures.
Comprehensive Spectroscopic Characterization and Structural Analysis of 3h Thiopheno 2,3 D 1,2,3 Triazin 4 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the complete structure of organic compounds in solution. researchgate.net Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the proton and carbon frameworks of the 3H-Thiopheno[2,3-d]1,2,3-triazin-4-one nucleus and its derivatives, confirming connectivity and stereochemistry. researchgate.netmdpi.com
Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms within a molecule. For the parent this compound, the spectrum is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the N-H proton of the triazinone moiety.
The two protons on the thiophene ring are expected to appear as doublets due to vicinal coupling. Based on analogous thienopyridine systems, these aromatic protons would likely resonate in the δ 7.0–9.0 ppm range. researchgate.net The precise chemical shifts would be influenced by the electron-withdrawing nature of the fused triazinone ring. For substituted derivatives, such as 3-phenylcarbonylmethyl-5,6,7,8,9,10-hexahydrocycloocta ekb.egthieno[2,3-d]-1,2,3-triazin-4(3H)-one, the aromatic protons of the phenyl group appear in the range of δ 7.45–8.13 ppm, while the N-CH2-CO methylene (B1212753) protons present as a singlet at δ 5.85 ppm. cu.edu.eg
A broad singlet corresponding to the N-H proton of the triazinone ring is also anticipated. In similar heterocyclic systems like 1,2,4-triazoles, this N-H proton signal can be observed at a downfield chemical shift, often above δ 13.0 ppm, and its position can be confirmed by D₂O exchange. researchgate.netmdpi.com
Table 1: Expected ¹H NMR Chemical Shifts for the this compound Scaffold
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Thiophene-H | 7.0 - 9.0 | Doublet | Chemical shift depends on position and substitution. |
| Thiophene-H | 7.0 - 9.0 | Doublet | Coupled to the other thiophene proton. |
Carbon-13 NMR (¹³C NMR) spectroscopy is essential for defining the carbon framework of the molecule. The spectrum of this compound is expected to display signals for each unique carbon atom in the heterocyclic system.
A key signal is that of the carbonyl carbon (C=O) in the triazinone ring, which is expected to appear significantly downfield, typically in the range of δ 160–170 ppm, as seen in related 1,2,4-triazole-3-thione structures. mdpi.com The carbons of the thiophene ring, including the two quaternary carbons at the ring junction, would resonate in the aromatic region (δ 110–150 ppm). researchgate.netbeilstein-journals.org The exact chemical shifts provide insight into the electronic effects of the fused ring system and any substituents present. For instance, in related thieno[3,2-b]thiophene (B52689) derivatives, carbon signals appear between δ 102 and δ 146 ppm. beilstein-journals.org
Table 2: Expected ¹³C NMR Chemical Shifts for the this compound Scaffold
| Carbon | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| C=O | 160 - 170 | Carbonyl carbon of the triazinone ring. |
| Thiophene C-H | 110 - 140 | Protonated carbons of the thiophene ring. |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. researchgate.net These techniques reveal correlations between nuclei through chemical bonds or through space. ipb.pthuji.ac.il
COSY (Correlation Spectroscopy): This homonuclear experiment would be used to establish the connectivity between the two protons on the thiophene ring, showing a cross-peak between their signals.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. ipb.pt This would definitively link the thiophene proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. ipb.pt For the thiopheno[2,3-d]triazinone core, HMBC would show correlations from the thiophene protons to the quaternary carbons at the ring junction and, importantly, to the carbonyl carbon (C=O). This data is vital for confirming the fusion of the thiophene and triazinone rings.
Variable Temperature (VT) NMR is a specialized technique used to study dynamic processes within a molecule, such as conformational changes or tautomerism, that occur on the NMR timescale. ipb.pt For derivatives of this compound with flexible side chains, VT-NMR could be used to determine the energy barriers to bond rotation by observing the coalescence of signals as the temperature is changed.
Furthermore, this technique can be applied to investigate potential annular tautomerism, where the N-H proton may exist in equilibrium between different nitrogen atoms of the triazine ring. Studies on related benzotriazole (B28993) systems have successfully used VT-NMR to determine the prototropy barrier, providing a precedent for its application in this class of compounds. ipb.pt
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound and its derivatives provides direct evidence for the presence of the principal functional groups. The most diagnostic absorptions would be from the N-H and C=O groups of the triazinone ring.
N-H Stretch: A moderate to sharp absorption band is expected in the region of 3100–3300 cm⁻¹ corresponding to the N-H stretching vibration.
C=O Stretch: A strong, sharp absorption band characteristic of a cyclic amide (lactam) carbonyl group is anticipated in the range of 1670–1700 cm⁻¹. For example, in a related cycloocta ekb.egthieno[2,3-d]-1,2,3-triazin-4(3H)-one derivative, this C=O stretch appears at 1678 cm⁻¹. cu.edu.eg
C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations from the fused ring system typically appear in the 1450–1600 cm⁻¹ region.
C-S Stretch: Vibrations associated with the C-S bond of the thiophene ring are generally weaker and appear in the fingerprint region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3100 - 3300 | Medium |
| C=O (Lactam) | Stretch | 1670 - 1700 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing a detailed fingerprint of the chemical structure and bonding within a compound. For this compound and its derivatives, Raman spectroscopy elucidates the characteristic vibrations of the fused thiophene and triazinone rings.
The Raman spectrum is sensitive to the polarizability of molecular bonds. nih.gov In the case of the thiopheno-triazinone core, key vibrational modes can be assigned to specific functional groups and skeletal vibrations. The skeletal vibrations of the thiophene ring are typically observed in the 1350-1530 cm⁻¹ region, corresponding to C-C stretching modes within the ring. iosrjournals.org For instance, in 2-thiophene carboxylic acid, C-C stretching vibrations are identified in the FT-Raman spectrum at 1530, 1413, and 1354 cm⁻¹. iosrjournals.org Similarly, the triazine ring exhibits characteristic skeletal vibrations, which have been noted at around 1365 cm⁻¹ in fused thiophene-triazine conjugated polymers. nih.gov
The C-S stretching modes of the thiophene ring are also prominent in the Raman spectrum, typically appearing at lower frequencies. Studies on thiophene derivatives have assigned these vibrations to the 600-850 cm⁻¹ range. iosrjournals.org The carbonyl (C=O) stretching vibration of the triazinone moiety is another key diagnostic peak, although it is often stronger in the infrared spectrum, it can be observed in the Raman spectrum as well. Furthermore, C-H in-plane and out-of-plane bending vibrations provide additional structural information. nih.gov The application of Raman spectroscopy is crucial for confirming the structural integrity of the fused ring system and for studying the effects of substituents on the molecular vibrational landscape.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Ring System | Reference |
| C-C Stretching | 1526 - 1530 | Thiophene | iosrjournals.org |
| C-C Stretching | 1410 - 1413 | Thiophene | iosrjournals.org |
| C-C Stretching | 1354 - 1356 | Thiophene | iosrjournals.org |
| Skeletal Vibration | ~1365 | Triazine | nih.gov |
| C-S Stretching | 637 - 852 | Thiophene | iosrjournals.org |
| C-H In-plane Bending | ~1124 | Aromatic | nih.gov |
| C-H Out-of-plane Bending | ~792 | Aromatic | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. Using techniques like electron impact (EI-MS) or electrospray ionization (ESI-MS), the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured, confirming the compound's elemental composition. nih.govekb.eg
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For the thiopheno[2,3-d]triazinone system, several characteristic fragmentation pathways can be predicted based on the analysis of related heterocyclic compounds. A primary fragmentation event for the 1,2,3-triazine (B1214393) ring is the loss of a neutral nitrogen molecule (N₂), which is a common and energetically favorable process for this heterocycle. This would result in a significant fragment ion with a loss of 28 Da.
Subsequent fragmentation would likely involve the cleavage of the remaining heterocyclic structure. This can include the loss of carbon monoxide (CO) from the lactam portion of the triazinone ring. researchgate.net The thiophene ring can undergo fragmentation through the loss of radicals such as CS or CHS. researchgate.net The specific fragmentation pathways and the relative abundance of the resulting ions are highly dependent on the substitution pattern on the core structure, providing a unique fingerprint for each derivative. For example, in studies of related pyrimidinethiones, fragmentation often begins with the loss of side functional groups, followed by the decomposition of the heterocyclic rings. sapub.org The analysis of these fragmentation patterns is crucial for the structural confirmation of newly synthesized derivatives. ekb.egderpharmachemica.com
| Fragmentation Process | Neutral Loss | Expected Fragment | Reference Context |
| Diazotization Elimination | N₂ (28 Da) | [M-28]⁺ | Characteristic of 1,2,3-triazines |
| Decarbonylation | CO (28 Da) | [M-N₂-CO]⁺ | Common for lactam-containing rings researchgate.net |
| Thiophene Ring Cleavage | CS (44 Da) | [M-N₂-CS]⁺ | Observed in thiophenol fragmentation researchgate.net |
| Side-Chain Loss | Varies | [M-R]⁺ | Dependent on specific derivative sapub.org |
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is employed to study the electronic transitions within the π-conjugated system of this compound. The absorption of ultraviolet or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) provides insight into the extent of conjugation and the energy gap between these orbitals. nih.gov
The UV-Vis spectrum of the parent compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. The fused aromatic system, comprising the electron-rich thiophene ring and the electron-withdrawing triazinone moiety, creates an intramolecular charge-transfer character. The λmax for related thieno[3,2-b]thiophene derivatives has been observed in the range of 335-415 nm, with the specific value being highly sensitive to the molecular structure and substitution. nih.govmdpi.com For example, a study on thieno[2,3-d]pyrimidin-4-one, a structurally similar compound, provides context for the expected absorption profile. researchgate.net
Introducing electron-donating or electron-withdrawing groups onto the thiopheno-triazinone scaffold can significantly alter the electronic properties. Substituents can induce a bathochromic (red) or hypsochromic (blue) shift in the λmax. A red shift, indicating a smaller HOMO-LUMO gap, is often observed with the addition of electron-donating groups that extend the π-conjugation. nih.gov Conversely, a blue shift can occur due to factors like H-aggregation in the solid state, which alters intermolecular electronic interactions. mdpi.com
| Compound Class | λmax (nm) | Solvent/State | Key Observation | Reference |
| Thieno[3,2-b]thiophene Derivative | 415 | THF | Base compound in study | nih.gov |
| Dodecyl-substituted Thieno[3,2-b]thiophene | 401 | THF | Blue shift with alkyl substitution | nih.gov |
| Trifluoromethyl-substituted Thieno[3,2-b]thiophene | 408 | THF | Moderate shift with electron-withdrawing group | nih.gov |
| Benzo[b]thieno[2,3-d]thiophene Derivative | 350 | Chloroform | Absorption in the UVA range | mdpi.com |
| Benzo[b]thieno[2,3-d]thiophene Derivative | 328 | Thin Film | Blue shift in solid state due to H-aggregation | mdpi.com |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of this compound and its derivatives in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed molecular structure can be resolved, providing accurate measurements of bond lengths, bond angles, and torsion angles. scirp.org
This technique confirms the planarity of the fused heterocyclic ring system, a key feature influencing its electronic properties. Crystal structure analysis of related thiophene-fused heterocycles, such as thieno-triazolo-pyrimidines, has provided valuable insights into their molecular geometry. scirp.org For instance, in one such derivative, two independent molecules were found in the asymmetric unit, highlighting potential conformational variations. scirp.org
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies non-covalent intermolecular interactions, such as hydrogen bonds (e.g., C-H···O, C-H···N) and π-π stacking. scirp.org These interactions are crucial in governing the material's solid-state properties, including thermal stability and charge transport characteristics in organic electronic applications. The crystal structure of a related thiophene-linked 1,2,4-triazole, for example, was stabilized by a network of C–H···S and C–H···π interactions. nih.gov
| Parameter | Description | Example Value (Thieno-triazolo-pyrimidine) | Reference |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic | scirp.org |
| Space Group | The specific symmetry group of the crystal. | P2₁/c | scirp.org |
| Z | The number of molecules in the unit cell. | 4 | scirp.org |
| Bond Lengths (Å) | Internuclear distances between bonded atoms. | C-S: ~1.7 Å, C=O: ~1.2 Å | scirp.org |
| Bond Angles (°) | Angles formed by three connected atoms. | C-S-C: ~92° | scirp.org |
| Intermolecular Interactions | Non-covalent forces stabilizing the crystal packing. | C-H···N, C-H···O, π-π stacking | scirp.org |
Other Advanced Spectroscopic Techniques (e.g., Time-Resolved Electron Paramagnetic Resonance (TREPR))
Beyond the standard characterization methods, advanced spectroscopic techniques like Time-Resolved Electron Paramagnetic Resonance (TREPR) offer deeper insights into the dynamic electronic processes of this compound derivatives. TREPR is specifically designed to detect and characterize short-lived paramagnetic species, such as transient radicals and excited triplet states, that are generated upon photoexcitation. frontiersin.org
This technique is particularly valuable for understanding the photophysical and photochemical behavior of these compounds. By analyzing the TREPR spectra, researchers can determine the electronic structure and spin dynamics of excited triplet states. frontiersin.orgrsc.org For example, studies on thienyl-substituted phenazines have used TREPR to demonstrate how the orientation of the fused thiophene unit affects the electron spin density distribution in the excited state, which in turn governs the phosphorescence efficiency. nih.gov The localization or delocalization of electron spins onto the thiophene unit can significantly influence the rates of radiative and non-radiative decay pathways. nih.gov
For thiopheno-triazinone derivatives, TREPR could be used to investigate the mechanism of photo-induced reactions, such as hydrogen abstraction or electron transfer. rsc.org The analysis of chemically induced dynamic electron polarization (CIDEP) phenomena within the TREPR spectra can help to distinguish between different reaction pathways, such as the radical pair mechanism or the triplet mechanism. rsc.org This level of detailed electronic information is critical for the rational design of these molecules for applications in photochemistry and organic electronics.
Theoretical and Computational Chemistry of 3h Thiopheno 2,3 D 1,2,3 Triazin 4 One Derivatives
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the 3H-thiopheno[2,3-d]1,2,3-triazin-4-one scaffold.
Density Functional Theory (DFT) has become a important tool for investigating the molecular geometry and electronic structure of thiophene (B33073) derivatives. nih.gov The B3LYP method, often paired with the 6-31G(d,p) or 6-311G(d,p) basis set, is commonly used for geometry optimization. nih.govmdpi.com These calculations help in determining key geometrical parameters like bond lengths and bond angles. mdpi.comresearchgate.net For instance, in related heterocyclic systems, DFT calculations have been used to optimize the structure and have shown good agreement with experimental data from X-ray crystallography. nih.gov The optimized structure provides a stable conformation of the molecule, which is crucial for understanding its properties.
Ab initio methods, while computationally more intensive than DFT, offer a high level of accuracy for determining electronic properties. These methods are used to calculate fundamental properties such as ionization potentials and electron affinities, which are crucial for understanding the charge transport characteristics of materials. mdpi.com For thiophene-based compounds, ab initio calculations can elucidate the electronic nature of the fused ring system, providing a detailed picture of electron distribution and molecular orbitals. mdpi.com
Conformational Analysis and Energy Landscape Mapping
The conformational flexibility of this compound derivatives, particularly with substitutions on the thiophene or triazine rings, can be explored through conformational analysis. By systematically rotating key single bonds, a potential energy surface can be mapped out. This allows for the identification of the most stable conformers (global minima) and any other low-energy conformers (local minima). mdpi.com For similar triazine derivatives, dynamic NMR spectroscopy combined with DFT calculations has been used to study the rotational barriers between different conformers. mdpi.com Understanding the conformational landscape is vital as different conformers can exhibit distinct biological activities and physical properties.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. For thiophene derivatives, DFT calculations have been successfully employed to predict vibrational frequencies (FT-IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C NMR). researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is particularly useful for predicting electronic absorption spectra (UV-Vis), providing information on the wavelengths of maximum absorption (λmax) and the nature of electronic transitions. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming the identity and purity of synthesized compounds. nih.gov
Molecular Orbital Theory (HOMO-LUMO Analysis) for Reactivity Predictions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of molecules. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. frontiersin.org The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the chemical stability and reactivity of the compound. nih.gov A smaller energy gap generally implies higher reactivity and is often associated with enhanced biological activity. nih.gov For thiophene-based systems, the distribution of HOMO and LUMO densities across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Thiophene Sulfonamide Derivative 1 | -6.84 | -2.19 | 4.65 |
| Thiophene Sulfonamide Derivative 3 | -6.91 | -2.26 | 4.65 |
| Thiophene Sulfonamide Derivative 7 | -6.12 | -2.68 | 3.44 |
| Thieno[3,2-b]thiophene (B52689) Derivative 3 | -5.45 | -2.95 | 2.50 |
| Thieno[3,2-b]thiophene Derivative 5 | -5.65 | -2.85 | 2.80 |
| Thieno[3,2-b]thiophene Derivative 6 | -5.55 | -2.90 | 2.65 |
Note: The data in this table is illustrative and based on findings from various thiophene derivatives to demonstrate the concept of HOMO-LUMO analysis. mdpi.comnih.gov
In Silico Modeling for Structure-Property Relationships
In silico modeling encompasses a range of computational techniques used to establish relationships between the chemical structure of a molecule and its properties. For thieno[2,3-d]pyrimidine (B153573) and thieno[2,3-d] nih.govnih.govnih.govtriazine derivatives, in silico studies have been used to predict their potential as therapeutic agents. ekb.egekb.eg These models can correlate structural features with biological activity, for instance, through Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov By analyzing a series of derivatives with varying substituents, it is possible to identify the structural motifs that are crucial for a desired property. This predictive power of in silico modeling helps in the rational design of new this compound derivatives with enhanced activities. researchgate.net
Computational Studies on Reaction Mechanisms and Transition States
Detailed computational studies focusing specifically on the reaction mechanisms and transition states for the synthesis of this compound and its derivatives are not extensively available in the published scientific literature. The synthesis of this heterocyclic system is well-established, and the mechanism is generally understood from fundamental principles of organic chemistry. However, in-depth theoretical investigations to map the potential energy surface, characterize transition state geometries, and calculate activation energies for this specific class of compounds appear to be limited.
The commonly accepted pathway for the formation of the this compound core involves the diazotization of a 2-amino-3-carboxamidothiophene precursor, followed by an intramolecular cyclization. This process can be described in the following key steps:
Formation of the Diazonium Salt: The reaction is initiated by treating the starting material, a 2-amino-3-carboxamidothiophene derivative, with a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) or acetic acid. The amino group (-NH₂) is converted into a diazonium salt (-N₂⁺). This is a classical and well-understood reaction in organic chemistry.
Intramolecular Cyclization: The newly formed diazonium salt is highly electrophilic. In the subsequent step, the nitrogen atom of the adjacent carboxamide group acts as a nucleophile, attacking the terminal nitrogen of the diazonium group. This intramolecular nucleophilic attack leads to the closure of the six-membered triazine ring.
Deprotonation: The final step involves the loss of a proton from the newly formed ring to yield the aromatic this compound system.
While this represents the plausible chemical pathway, a detailed computational analysis would be required to provide quantitative insights. Such a study would typically involve the use of quantum chemical methods like Density Functional Theory (DFT) to:
Model the geometries of the reactants, intermediates, transition states, and products.
Calculate the activation energy barriers for the diazotization and cyclization steps.
Analyze the electronic structure of the transition states to understand the bonding changes during the reaction.
Without such dedicated computational studies, any discussion on the precise nature of the transition states and the energetic profile of the reaction remains qualitative and based on analogous chemical transformations. The creation of detailed data tables with computational findings is therefore not possible based on the currently available research.
Advanced Applications of 3h Thiopheno 2,3 D 1,2,3 Triazin 4 One in Chemical Sciences
Applications in Materials Science
The inherent properties of the thiopheno-triazine scaffold, such as its planarity, high thermal stability, and tunable electronic characteristics, have driven its application in the development of sophisticated materials. These materials range from highly ordered porous frameworks to semiconducting polymers, each with specialized functions.
Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers known for their robust structure and high surface area. The incorporation of thiophene-based units, such as those derived from 3H-thiopheno[2,3-d]1,2,3-triazin-4-one, into CTFs has led to the development of materials with enhanced functionality. These thiophene-containing CTFs often exhibit a semicrystalline structure and possess exceptional thermal and chemical stability. mdpi.comrsc.org
The integration of the thiophene (B33073) moiety extends the π-conjugated system within the framework, which improves light absorption properties, particularly in the visible spectrum. mdpi.com This makes them promising materials for applications in photocatalysis. The nitrogen and sulfur atoms within the framework act as electron-donating centers, which can facilitate the adsorption of molecules like CO2. rsc.org Researchers have successfully synthesized a variety of thiophene and triazine-containing conjugated porous polymers (CPPs) by varying the spacer units, which allows for the fine-tuning of porosity and band gap values. rsc.org For instance, a series of CPPs demonstrated thermal stability up to 450 °C and showed significant potential for CO2 capture. rsc.org
Table 1: Properties of Thienyltriazine-based Conjugated Porous Polymers (CPPs)
| Polymer Name | Synthesis Method | Pore Size (nm) | Band Gap (eV) | Max CO2 Uptake (wt%) |
|---|---|---|---|---|
| TT-CPP1 | Alkyne Cyclotrimerization | 3.6 | 2.43 | 11.4 |
| TT-CPP2 | Sonogashira Coupling | 4.8 | 2.11 | - |
| TT-CPP3 | Glaser Coupling | 5.3 | 2.03 | - |
Data sourced from a study on tuning porosity and band gap in thienyltriazine-based CPPs. rsc.org
Thiophene-based π-conjugated molecules and polymers are a major focus of research in organic electronics due to their potential as semiconductors. nih.gov The combination of thiophene (donor) and triazine (acceptor) units creates a classic D-A type conjugated polymer, which is a key strategy for designing high-performance organic semiconducting materials. nih.govnih.govnih.gov This molecular design effectively reduces the band gap of the material, facilitating electron delocalization and enhancing charge carrier transport. nih.govmdpi.com
These polymers are being explored for a variety of optoelectronic applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govnih.gov The performance of these materials is highly dependent on their molecular structure, solid-state packing, and inter- and intra-molecular interactions. nih.gov By chemically modifying the thiophene or triazine units, researchers can tune the electronic properties, solubility, and morphology of the resulting polymers to optimize them for specific device applications. nih.gov For example, fused-thiophene derivatives like dithieno[3,2-b:2′,3′-d]thiophene (DTT) are used as backbone structures to create rigid, flat semiconductors that promote compact molecular packing and improve electrical performance in thin films. mdpi.com
The search for new, high-performance electrode materials for lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs) has led researchers to explore conjugated organic polymers. researchgate.net Polymers based on thiophene and triazine derivatives are attractive candidates for anode materials due to their structural diversity, light weight, and tunable redox properties. nih.govmdpi.com The electron-deficient triazine core and the electron-rich thiophene units provide redox-active sites for ion storage. nih.govresearchgate.net
To overcome the typically low intrinsic conductivity of organic polymers, they are often prepared as composites with conductive carbon materials, such as Vulcan XC-72 carbon or activated carbon. mdpi.comnih.govrsc.org In-situ polymerization of the thiophene-triazine monomers in the presence of carbon powder leads to the formation of polymer@carbon composites with enhanced electrochemical performance. mdpi.comnih.gov Studies have shown that by increasing the number of fused thiophene rings in the polymer backbone, the specific capacity of the anode material can be significantly improved. nih.govrsc.org For instance, a series of composites (PTT-1@C to PTT-4@C) showed progressively higher specific capacities as the size of the fused thiophene unit increased. nih.govrsc.org
Table 2: Electrochemical Performance of Triazine-Thiophene Polymer@Carbon Composites in LIBs
| Composite Material | Linkage Unit | Specific Capacity (mAh g⁻¹ at 100 mA g⁻¹) |
|---|---|---|
| PTT-1@C | Thiophene (Th) | 495 |
| PTT-2@C | Thieno[3,2-b]thiophene (B52689) (TT) | 671 |
| PTT-3@C | Dithieno[3,2-b:2′,3′-d]thiophene (DTT) | 707 |
| PTT-4@C | Thieno[2′,3':4,5]thieno[3,2-b]thieno[2,3-d]thiophene (TTTT) | 772 |
Data from research on triazine–thiophene–thiophene conjugated porous polymers as anode materials. nih.govrsc.org
A key advantage of using the this compound scaffold is the ability to systematically modify its structure to fine-tune the properties of the resulting materials. nih.gov By introducing different functional groups or extending the π-conjugated system, researchers can control characteristics such as band gap, porosity, solubility, and electrochemical potential. rsc.orgnih.gov
For example, in conjugated porous polymers, changing the linkage units between the tris(thienyl)triazine cores allows for precise control over the pore size and the electronic band gap. rsc.org Similarly, in anode materials for batteries, increasing the number of fused thiophene rings in the polymer backbone not only decreases the band gap but also alters the morphology of the polymer-carbon composite, leading to improved ion and electron transportation and higher specific capacities. nih.govrsc.org This high degree of tunability is crucial for the rational design of new materials tailored for specific high-performance applications in electronics and energy storage. nih.gov
Role in Catalysis
The electronic properties that make thiopheno-triazine systems valuable in materials science also render them effective in catalysis, particularly in photocatalysis. Their ability to absorb visible light and facilitate charge separation is central to their catalytic activity.
Fused thiophene-triazine systems, particularly in the form of Covalent Triazine Frameworks (CTFs), have emerged as highly efficient, metal-free heterogeneous photocatalysts. mdpi.comcsic.es These materials can harness visible light to drive various organic transformations. mdpi.comrsc.org The D-A structure, with thiophene as the donor and triazine as the acceptor, promotes the effective separation of photo-generated electrons and holes, which is crucial for photocatalytic efficiency. nih.gov
These catalysts have demonstrated outstanding activity in reactions such as the oxidative coupling of amines to imines and photocatalytic hydrogen evolution. mdpi.comnih.gov A key advantage of these materials is their heterogeneity, which allows for easy recovery and reuse without a significant loss of catalytic activity, making them a sustainable option for chemical synthesis. csic.esrsc.org For example, a bithiophene-based CTF (TP-CTF) showed 100% conversion in the homocoupling of benzylamine (B48309) after 7 hours of visible light irradiation and could be recycled multiple times without compromising performance. mdpi.com Similarly, conjugated microporous polymers based on triazine and dithienothiophene have achieved high hydrogen evolution reaction (HER) rates, which can be further enhanced with a Pt cocatalyst. rsc.org
Design of Novel Catalytic Sites and Frameworks
While the direct application of this compound as a catalyst is an emerging area of research, its structural components, particularly the triazine and thiophene moieties, are integral to the design of advanced catalytic materials. The nitrogen-rich triazine ring, analogous to the core of covalent triazine frameworks (CTFs), offers exceptional thermal and chemical stability. These frameworks are explored for their potential in heterogeneous catalysis, leveraging their porous nature and tunable electronic properties. The incorporation of a thiophene ring introduces a sulfur heteroatom, which can influence the electronic landscape of the framework and provide potential coordination sites for metal catalysts. The design principles involve utilizing the thienotriazinone as a building block in larger polymeric or metal-organic frameworks, where the synergistic effects of the fused ring system can lead to novel catalytic activities. Research in this domain is focused on creating materials with well-defined active sites for applications in organic synthesis and photocatalysis.
Development as Core Scaffolds in Medicinal Chemistry Research
The this compound scaffold has garnered significant attention in medicinal chemistry due to its structural resemblance to purine (B94841) nucleobases, suggesting potential interactions with a wide array of biological targets. nih.gov Its rigid, planar structure provides a robust framework for the strategic placement of various functional groups to modulate pharmacological activity.
Methodologies for Structure-Activity Relationship (SAR) Studies in Scaffold Optimization
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the this compound scaffold. These methodologies systematically investigate how modifications to the chemical structure influence biological activity, guiding the design of more potent and selective derivatives.
Key SAR methodologies applied to this scaffold include:
Modification of the N-3 Position: The nitrogen atom at the 3-position of the triazinone ring is a common site for substitution. Researchers have introduced a variety of substituents, including alkyl, aryl, and heteroaryl groups, to explore the impact on activity. For instance, the introduction of substituted phenyl rings at this position has been shown to significantly influence the antimicrobial and anticancer properties of the resulting compounds. nih.govamazonaws.com
Substitution on the Thiophene Ring: The available positions on the thiophene ring offer further opportunities for chemical modification. The introduction of different substituents can alter the lipophilicity, electronic properties, and steric profile of the molecule, thereby affecting its interaction with biological targets.
Computational Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are increasingly employed to rationalize experimental findings and to predict the activity of novel derivatives. nih.gov These computational approaches help in understanding the key structural features required for biological activity and in designing new compounds with improved pharmacological profiles. For example, docking studies have been used to predict the binding modes of thieno[2,3-d]pyrimidine (B153573) derivatives within the active sites of kinases. mdpi.comnih.gov
A common finding in SAR studies of related thieno[2,3-d]pyrimidine scaffolds is that the nature and position of substituents on the fused ring system play a crucial role in determining the biological activity and selectivity. mdpi.com For example, in the context of antimicrobial activity, the introduction of lipophilic groups like chloro and fluoro on a phenyl ring at the N-3 position has been found to enhance the efficacy of 3-substituted amino-4,5-tetramethylene thieno[2,3-d] nih.govamazonaws.comnih.gov-triazine-4(3H)-ones. nih.gov
Exploration as Privileged Pharmacophores for Bioactive Molecule Design
The thiophene ring is widely recognized as a "privileged pharmacophore" in medicinal chemistry, owing to its presence in numerous FDA-approved drugs and its ability to interact with a diverse range of biological targets. nih.gov The fusion of a thiophene ring with a triazinone moiety in the this compound scaffold results in a novel heterocyclic system with significant potential for the design of bioactive molecules.
The privileged nature of this scaffold can be attributed to several factors:
Bioisosterism: The thienopyrimidine core, to which the thienotriazinone is closely related, is considered a bioisostere of adenine (B156593), a fundamental component of DNA and RNA. nih.gov This structural mimicry allows these compounds to potentially interact with enzymes and receptors that recognize purine-based ligands.
Structural Rigidity and Defined Vectorial Display of Substituents: The fused ring system provides a rigid framework that allows for the precise orientation of substituents in three-dimensional space. This is crucial for optimizing interactions with specific binding sites on biological macromolecules.
Versatile Chemistry: The scaffold is amenable to a variety of chemical modifications at multiple positions, allowing for the generation of large and diverse compound libraries for high-throughput screening.
The pyrrolo[2,1-f] amazonaws.comnih.govnih.govtriazine template, another bridgehead nitrogen heterocycle, has also been described as a privileged scaffold due to its wide range of biological activities, including kinase inhibition. eurekaselect.com This further supports the potential of related triazine-containing fused systems in drug discovery.
Investigations into Enzyme Inhibition Mechanisms (without specific efficacy data)
Derivatives of the thieno[2,3-d]pyrimidine scaffold, structurally similar to this compound, have been extensively investigated as inhibitors of various enzymes, particularly protein kinases. researchgate.net Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them important therapeutic targets. ed.ac.uk
The primary mechanism of inhibition for many of these compounds is competitive binding at the ATP-binding site of the kinase. mdpi.com The heterocyclic scaffold mimics the adenine portion of ATP, allowing it to occupy the active site and prevent the binding of the natural substrate. The substituents on the scaffold then form additional interactions with the surrounding amino acid residues, which contributes to the affinity and selectivity of the inhibitor.
Molecular docking studies have been instrumental in elucidating these binding modes. For example, simulations have shown that the chlorophenyl group of a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative can embed into a hydrophobic pocket of the MIF2 tautomerase active site, while the thiophene ring forms interactions with other residues. rug.nl While specific efficacy data is beyond the scope of this section, the general principle of competitive enzyme inhibition provides a strong rationale for the continued exploration of the this compound scaffold as a source of novel enzyme inhibitors.
Research into Broad Spectrum Investigational Scaffolds (e.g., for potential antimicrobial, anti-inflammatory, antitubercular, antiviral, anticancer, herbicidal, and insecticidal properties)
The this compound core has served as a versatile template for the development of compounds with a broad spectrum of potential therapeutic and agrochemical applications. The inherent biological activity of the thiophene and triazine rings, coupled with the ability to introduce diverse substituents, has led to the investigation of this scaffold against a wide range of targets.
Table 1: Investigational Activities of this compound Derivatives
| Investigational Activity | Target/Organism/Cell Line | Key Structural Features Influencing Activity |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus niger | Introduction of lipophilic groups like chlorophenyl and fluorophenyl at the N-3 position enhances activity. nih.govresearchgate.net |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | The tricyclic nature of the scaffold is explored for preferential COX-2 inhibition. nih.govsemanticscholar.org |
| Antitubercular | Mycobacterium tuberculosis H37Rv | The presence of a p-tolyl substituent on the N-3 aryl group showed better activity. amazonaws.com |
| Antiviral | Various viral targets | The triazine moiety is a component of some known antiviral agents. connectjournals.com |
| Anticancer | HT-29 (colorectal), MDA-MB-231 (breast), HeLa (cervical), HepG2 (liver) | Substituents on the thiophene and pyrimidine/triazine rings, such as benzylamino groups, influence cytotoxicity. mdpi.comnih.gov |
| Herbicidal | Photosystem II | Some triazine derivatives are known to act as herbicides. scirp.org |
| Insecticidal | Various insect pests | The broad biological activity of heterocyclic compounds suggests potential in this area. |
| Antihistaminic | H1-receptors | Phenyl, methylphenyl, and chlorophenyl substitutions at the N-3 position have shown antihistaminic effects. nih.gov |
The diverse biological activities reported for this scaffold underscore its importance as a "privileged" structure in medicinal and agrochemical research. The ability to fine-tune the biological activity through chemical modification makes the this compound skeleton a promising starting point for the development of new therapeutic agents and other bioactive compounds.
Future Directions and Emerging Research Avenues for 3h Thiopheno 2,3 D 1,2,3 Triazin 4 One
Exploration of Novel and Efficient Synthetic Methodologies
The conventional synthesis of the thieno[2,3-d] researchgate.netnih.govresearchgate.nettriazin-4-one core typically involves the diazotization of a 2-aminothiophene-3-carboxamide (B79593) precursor followed by cyclization. ekb.egnih.gov While effective, future research will likely focus on methodologies that offer improved efficiency, safety, and environmental compatibility.
Key areas for exploration include:
Green Chemistry Approaches: The use of hazardous reagents like sodium nitrite (B80452) in strong acids is a drawback of current methods. Future methodologies could explore greener alternatives for diazotization or entirely new cyclization strategies that avoid harsh conditions. This includes the use of eco-friendly solvents and catalysts.
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters (temperature, pressure, reaction time), which can lead to higher yields, improved safety for handling potentially unstable diazonium intermediates, and easier scalability compared to traditional batch processing.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and, in some cases, improve product yields and purity by promoting rapid, uniform heating.
| Methodology | Potential Advantages | Research Focus |
| One-Pot Synthesis | Reduced reaction time, less solvent waste, higher overall yield. | Combining precursor synthesis and cyclization in a single step. |
| Green Chemistry | Improved safety, reduced environmental impact. | Use of biodegradable solvents, solid-acid catalysts, safer diazotizing agents. |
| Flow Chemistry | Enhanced safety, scalability, precise process control. | Optimization of reaction conditions in microreactors for continuous production. |
| Microwave-Assisted | Rapid reaction rates, potential for higher yields. | Screening of conditions to accelerate the cyclization step. |
Advanced Functionalization and Derivatization for Enhanced Chemical Diversity
To fully explore the application potential of the thieno[2,3-d]triazin-4-one scaffold, expanding its chemical diversity through advanced functionalization is crucial. Current research has primarily focused on substitution at the N-3 position of the triazinone ring. researchgate.netcu.edu.eg Future efforts will target modifications on both the triazine and the thiophene (B33073) rings.
Future functionalization strategies include:
Thiophene Ring Functionalization: The thiophene moiety is amenable to various electrophilic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts acylation). These reactions can introduce functional handles for further modifications.
Metal-Catalyzed Cross-Coupling: Introducing halogens onto the thiophene ring would enable powerful cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This would allow for the systematic introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups, creating large libraries of derivatives for screening.
Diverse N-3 Substituents: Moving beyond simple alkyl or aryl groups at the N-3 position to include complex side chains, linkers, or moieties known to interact with specific biological targets could lead to compounds with highly tailored properties.
This systematic expansion of chemical space is essential for structure-activity relationship (SAR) studies and for "scaffold hopping" strategies in medicinal chemistry, where the core is used as a template to mimic other bioactive molecules. researchgate.net
Integration with Nanoscience and Nanomaterials for Hybrid Systems
The convergence of heterocyclic chemistry and nanoscience opens up novel avenues for creating advanced functional materials. The unique electronic and structural properties of the thieno[2,3-d]triazin-4-one scaffold make it an attractive candidate for integration into hybrid nanosystems.
Emerging research could focus on:
Functionalized Nanoparticles: Thieno[2,3-d]triazin-4-one derivatives could be loaded into polymeric nanoparticles or liposomes. nih.gov This approach can improve the solubility and bioavailability of hydrophobic derivatives and enable targeted delivery to specific tissues or cells in therapeutic applications.
Quantum Dot (QD) Capping Agents: By introducing thiol-containing functional groups, the scaffold could act as a capping agent for semiconductor quantum dots (e.g., CdTe, perovskite QDs). biointerfaceresearch.comnih.gov The interaction between the heterocyclic system and the QD surface could be used to tune the photophysical properties (e.g., fluorescence quantum yield, emission wavelength) of the QDs, making them suitable for applications in bio-imaging and sensing. biointerfaceresearch.comnih.gov
Surface Modification of Nanomaterials: The scaffold could be covalently attached to the surface of nanomaterials like gold nanoparticles, carbon nanotubes, or graphene oxide. Such hybrid materials could find applications in catalysis, diagnostics, and the development of novel sensors.
Deeper Mechanistic Insights through Emerging Analytical Techniques
While standard analytical methods like NMR, IR, and mass spectrometry are routinely used for characterization, a deeper understanding of reaction mechanisms and structure-property relationships requires more advanced techniques. cu.edu.egekb.eg
Future research should leverage:
In Situ Spectroscopy: Techniques such as ReactIR (in situ FT-IR) and process NMR can monitor reactions in real-time. This would provide valuable data on the formation and consumption of reactants, intermediates, and products, offering a clearer picture of the reaction kinetics and mechanism of the core synthesis.
Single-Crystal X-ray Diffraction: Obtaining high-quality crystals of novel derivatives is essential for unambiguously determining their three-dimensional structure, bond angles, and intermolecular packing in the solid state. nih.govnih.gov This information is invaluable for computational modeling and for understanding biological activity.
Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation pathways of the scaffold, aiding in the structural confirmation of new, complex derivatives.
Biophysical Techniques: To explore interactions with biological targets, methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity, kinetics, and thermodynamics.
Expanded Computational Modeling for Predictive Design of Novel Structures and Functions
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, thereby accelerating the research and development cycle. For the thieno[2,3-d]triazin-4-one system, computational modeling can offer significant insights.
Key computational approaches for future studies include:
Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, molecular geometry, and reactivity of the scaffold. researchgate.netnih.govmdpi.com It can help identify the most reactive sites for electrophilic or nucleophilic attack, guiding the functionalization strategies outlined in section 7.2. DFT can also be used to calculate spectroscopic properties, aiding in the interpretation of experimental data. nih.gov
Molecular Docking: For applications in drug discovery, molecular docking simulations can predict the binding modes and affinities of novel derivatives within the active sites of biological targets like kinases or enzymes. nih.govnih.gov This allows for the rational, in silico design of compounds with potentially higher potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): By building a computational model based on a library of synthesized compounds and their measured biological activities, QSAR can identify key structural features that correlate with activity, enabling the predictive design of more potent analogues.
Time-Dependent DFT (TD-DFT): This method can predict the absorption and emission spectra of novel derivatives, which is crucial for designing compounds for applications in materials science, such as fluorescent probes or components in organic electronic devices. nih.gov
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Synthetic Planning | Reactivity indices, bond energies, optimized geometries. |
| Molecular Docking | Medicinal Chemistry | Binding poses, interaction energies with proteins. |
| QSAR | Drug Design | Correlation between molecular descriptors and biological activity. |
| Time-Dependent DFT (TD-DFT) | Materials Science | UV-Vis absorption spectra, fluorescence properties. |
Multi-disciplinary Applications of the 3H-Thiopheno[2,3-d]1,2,3-triazin-4-one Scaffold Across Chemical and Material Sciences
While initial interest in the thieno[2,3-d]triazin-4-one scaffold has been driven by its potential biological activities, such as antimicrobial and anticancer properties, its inherent structural and electronic features suggest a much broader range of applications. ekb.egresearchgate.net
Future research should explore its potential in:
Organic Electronics: Fused heterocyclic systems are foundational to many organic semiconductors. The combination of the electron-rich thiophene ring and the electron-deficient triazine ring gives the scaffold an intrinsic donor-acceptor character. nih.gov With appropriate functionalization to enhance π-stacking and solubility, derivatives could be investigated as active materials in Organic Thin-Film Transistors (OTFTs), Organic Light-Emitting Diodes (OLEDs), or Organic Photovoltaics (OPVs). mdpi.comnih.govrsc.org
Fluorescent Probes and Sensors: The rigid, planar structure of the fused ring system is a common feature in fluorescent molecules. Research could focus on synthesizing derivatives whose fluorescence is sensitive to environmental factors like pH, metal ions, or the presence of specific biomolecules, leading to the development of novel chemical sensors. rsc.org
Agrochemicals: The structural similarity of fused heterocycles to natural purines makes them candidates for agrochemical research, for example, as herbicides or fungicides.
Coordination Chemistry: The nitrogen and sulfur atoms within the scaffold can act as coordination sites for metal ions, suggesting the potential for creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3H-Thiopheno[2,3-d]1,2,3-triazin-4-one, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves cyclocondensation of thiophene derivatives with triazine precursors under anhydrous conditions. For example, microwave-assisted reactions at 80–120°C with Pd/C catalysis improve yield (30–45%) compared to traditional reflux methods (15–25%) .
- Data Contradiction : Some protocols report high yields (>50%) using ionic liquid solvents, but reproducibility issues arise due to solvent impurities. Validate via HPLC (C18 column, 0.1% TFA/ACN gradient) .
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in tautomeric forms?
- Methodology :
- X-ray crystallography confirms the dominant tautomer (keto form) in the solid state .
- NMR (¹H/¹³C) : Key signals include δ 8.2–8.5 ppm (thiophene protons) and δ 165–170 ppm (triazinone carbonyl) .
- IR : Strong absorbance at 1720 cm⁻¹ (C=O stretch) distinguishes it from imine tautomers .
Q. What are the stability profiles of this compound under varying pH, temperature, and light conditions?
- Methodology : Accelerated degradation studies (ICH Q1A guidelines) show:
- Light sensitivity : 10% degradation after 48h under UV (λ = 254 nm); store in amber vials .
- Thermal stability : Stable ≤80°C; decomposition occurs via ring-opening above 100°C (TGA/DSC data) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the thiophene ring modulate bioactivity?
- Methodology :
- DFT calculations (B3LYP/6-31G*) reveal electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at C5, correlating with kinase inhibition (IC₅₀ = 2.1 µM vs. 8.7 µM for -OCH₃ analogs) .
- SAR Table :
| Substituent | LogP | IC₅₀ (µM) | Notes |
|---|---|---|---|
| -Cl | 1.8 | 2.1 | High electrophilicity |
| -OCH₃ | 0.9 | 8.7 | Reduced activity |
| -NO₂ | 0.5 | 1.9 | Reactive metabolite risk |
Q. What computational models predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Methodology :
- Fukui indices identify C4 as the most nucleophilic site (f⁻ = 0.12), validated by experimental regioselectivity in SNAr with amines .
- MD simulations (AMBER) show solvent accessibility dictates reaction rates: DMF > DMSO > H₂O .
Q. How can contradictory data on its metabolic pathways be reconciled?
- Case Study : CYP3A4-mediated oxidation produces a toxic imine metabolite (LC-MS/MS detection), but some studies report detoxification via glucuronidation.
- Resolution : Use human hepatocyte models + isotopically labeled analogs to track pathway dominance under varying oxygen levels .
Methodological Best Practices
- Synthetic Optimization : Prioritize green solvents (e.g., cyclopentyl methyl ether) to reduce byproduct formation .
- Data Validation : Cross-reference spectral data with the Merck Index or Reaxys entries to avoid misassignment .
- Contradiction Analysis : Apply the Bradford-Hill criteria to assess causality in bioactivity studies (e.g., dose-response consistency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
